Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate (CAS Number: 325290-50-4) is a chemical compound with the empirical formula C₁₁H₂₀N₄O₂. It falls under the category of heterocyclic building blocks. The molecular weight of this compound is approximately 240.30 g/mol . The structure of this compound includes a tert-butyl group, an azidomethyl group, and a piperidine ring.
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate with an azidomethylating reagent. Various reagents such as 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide, or tert-butyl acrylate can be used to introduce the azidomethyl group. The completion of the reaction can be monitored by thin-layer chromatography (TLC) .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with an azidomethyl group attached at one position and a tert-butyl group at another. The tert-butyl group provides a unique NMR probe for studying macromolecular complexes due to its sharp and intense resonances, even in large proteins or complexes .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Substituted Piperidines
Stereoselective Syntheses
Research demonstrates the utility of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives in stereoselective syntheses. For example, derivatives substituted at the 3-position have been used in reactions to yield cis and trans isomers of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield through specific reaction conditions (Boev et al., 2015).
Triazolyl-Substituted Piperidines
The synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, described via regioselective ring-opening, serves as a scaffold for creating substituted piperidines through 1,3-dipolar cycloaddition reactions, highlighting its versatility in organic synthesis (Harmsen et al., 2011).
Biologically Active Intermediates
Synthesis strategies using tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material have been pivotal in creating intermediates for biologically active compounds, such as crizotinib. The detailed steps and yields for these processes underscore the compound's importance in medicinal chemistry research (Kong et al., 2016).
Advanced Synthetic Applications
Molecular Packing Studies
X-ray studies of tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives reveal insights into molecular packing driven by strong O-H...O=C hydrogen bonds, leading to infinite chains in the crystal structure. This research provides foundational knowledge for designing compounds with desired physical properties (Didierjean et al., 2004).
Thermal and X-Ray Analyses
The synthesis from starting materials like tert-butyl 4-oxopiperidine-1-carboxylate demonstrates the compound's role in creating structurally complex and characterized molecules, offering pathways for further chemical modifications and applications in material science (Çolak et al., 2021).
Properties
IUPAC Name |
tert-butyl 4-(azidomethyl)-4-hydroxypiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O3/c1-10(2,3)18-9(16)15-6-4-11(17,5-7-15)8-13-14-12/h17H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXUWVRMSNQBAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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